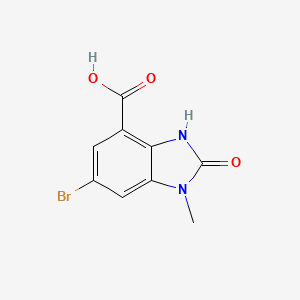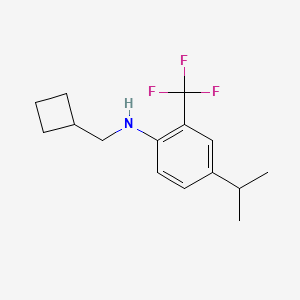
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a thiophene ring substituted with a phenyl group at the 5-position and a cyclobutane ring attached to a carbonitrile group
准备方法
The synthesis of 1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Substitution with Phenyl Group: The phenyl group is introduced at the 5-position of the thiophene ring through electrophilic aromatic substitution reactions.
Cyclobutane Ring Formation: The cyclobutane ring is formed via cycloaddition reactions, where suitable precursors undergo [2+2] cycloaddition.
Introduction of Carbonitrile Group: The carbonitrile group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyano group.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Cycloaddition: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
作用机制
The mechanism by which 1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile can be compared with other thiophene derivatives, such as:
2-Phenylthiophene: Lacks the cyclobutane and carbonitrile groups, making it less complex and potentially less versatile in certain applications.
5-Phenyl-2-thiophenecarbonitrile: Similar but lacks the cyclobutane ring, which may affect its chemical reactivity and applications.
Cyclobutane-1-carbonitrile: Lacks the thiophene and phenyl groups, making it a simpler molecule with different properties.
The uniqueness of this compound lies in its combination of a thiophene ring, phenyl group, cyclobutane ring, and carbonitrile group, which together confer distinct chemical and physical properties.
属性
IUPAC Name |
1-(5-phenylthiophen-2-yl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c16-11-15(9-4-10-15)14-8-7-13(17-14)12-5-2-1-3-6-12/h1-3,5-8H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBYREFBVOZSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate](/img/structure/B2667642.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2667643.png)
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]propanamide](/img/structure/B2667645.png)
amine hydrochloride](/img/structure/B2667646.png)


![2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2667652.png)

![2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2667656.png)

![1-(2-Methoxypyridin-4-yl)-4-[(oxolan-3-yl)methyl]piperazin-2-one](/img/structure/B2667662.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2667663.png)
![3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2667664.png)

